1-(3,4-dichlorophenyl)-N-(2,2-dimethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-N-(2,2-dimethoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N5O2/c1-23-13(24-2)7-18-14-10-6-21-22(15(10)20-8-19-14)9-3-4-11(16)12(17)5-9/h3-6,8,13H,7H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHIAYLYYJHKQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC1=C2C=NN(C2=NC=N1)C3=CC(=C(C=C3)Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 1-(3,4-dichlorophenyl)-N-(2,2-dimethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine belongs to a class of pyrazolo[3,4-d]pyrimidines known for their diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step organic reactions. The specific compound can be synthesized through a series of steps involving the reaction of appropriate precursors such as 3,4-dichlorobenzaldehyde and 2,2-dimethoxyethylamine. The synthesis pathway often includes cyclization reactions that yield the desired pyrazolo[3,4-d]pyrimidine framework.
Anticancer Properties
Recent studies indicate that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer activity. For instance, similar compounds have been evaluated for their inhibitory effects on various cancer cell lines such as A549 (lung cancer) and HCT-116 (colorectal cancer).
- In Vitro Studies : Compound 12b , a related derivative, demonstrated potent anti-proliferative effects with IC50 values of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells. Furthermore, it showed a remarkable inhibitory effect on the epidermal growth factor receptor (EGFR), with an IC50 value as low as 0.016 µM against wild-type EGFR and 0.236 µM against the T790M mutant variant .
The mechanism by which these compounds exert their anticancer effects is primarily through the inhibition of key signaling pathways associated with cell proliferation and survival. For example:
- Apoptosis Induction : Flow cytometric analyses revealed that certain derivatives can induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio, leading to enhanced mitochondrial membrane permeability and subsequent cell death.
- Cell Cycle Arrest : These compounds have also been shown to arrest the cell cycle at specific phases (S and G2/M), which is crucial for preventing tumor growth .
Pharmacological Evaluation
The pharmacological profile of pyrazolo[3,4-d]pyrimidine derivatives suggests potential applications beyond oncology:
- Anti-inflammatory Effects : Some studies have reported that these compounds can act as anti-inflammatory agents by inhibiting pro-inflammatory cytokines and mediators .
- Antiviral Activity : Certain derivatives have been identified as potential antiviral agents due to their ability to inhibit viral replication processes .
Case Studies
- Compound Evaluation : In a comparative study involving multiple pyrazolo[3,4-d]pyrimidine derivatives, it was found that modifications in the chemical structure significantly influenced biological activity. For instance, substituents on the phenyl ring were critical for enhancing anticancer potency.
- Clinical Relevance : A derivative similar to this compound was evaluated in preclinical models for its efficacy against resistant cancer strains. The results indicated promising outcomes warranting further clinical exploration.
Data Summary Table
| Compound Name | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| 12b | Anti-proliferative | 8.21 (A549), 19.56 (HCT-116) | EGFR Inhibition |
| Related Derivative | Apoptosis Induction | - | BAX/Bcl-2 Ratio Increase |
| Another Derivative | Anti-inflammatory | - | Cytokine Inhibition |
Comparaison Avec Des Composés Similaires
Comparison with Similar Pyrazolo[3,4-d]pyrimidine Derivatives
Key Trends in Structure-Activity Relationships (SAR)
Position 1 Substituents :
- Halogenated aryl groups (e.g., 3,4-dichlorophenyl, 4-chlorophenyl) enhance target binding and lipophilicity, as seen in S29 (neuroblastoma activity) and SI388 (Src inhibition) .
- Bulky alkyl/aryl groups (e.g., tert-butyl in PP1 analogs) enable selective kinase inhibition by occupying hydrophobic pockets .
Position 4 Substituents :
- Ether-containing groups (e.g., 2,2-dimethoxyethyl in the target compound, 2-methoxyethyl in K402-0035) improve solubility compared to purely aromatic amines (e.g., benzyl in ) .
- Thioether modifications (e.g., 6-(methylthio) in SI388) enhance kinase affinity, likely through sulfur-mediated interactions with catalytic domains .
Biological Specificity: Fluorine substitution (e.g., 4-fluorobenzyl in S29) fine-tunes electronic properties and bioavailability, contributing to its potency in neuroblastoma models . Morpholinoethylthio groups (e.g., in compound 2e, ) may modulate cellular uptake and off-target effects, though detailed data are lacking .
Comparative Pharmacological Profiles
- Potency : SI388 (IC₅₀ = 0.89 µM) and S29 (EC₅₀ = 5.74 ng/mL) demonstrate sub-micromolar efficacy, suggesting that chloroaryl and thioether groups are critical for high activity .
- Selectivity : PP1 analogs (e.g., 1NA-PP1) exhibit selectivity for mutant kinases (e.g., CRK9 in Leishmania) over wild-type counterparts, highlighting the role of steric compatibility .
- Therapeutic Applications : While S29 targets neuroblastoma, SI388 and PP1 derivatives are explored in broader anticancer and antiparasitic contexts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
